Higher Computed Lipophilicity (LogP) Relative to Carboxylic Acid and Methyl Ester — Enhancing Passive Membrane Permeability
The ethyl ester exhibits a computed LogP of 2.2534, compared to 1.6 for the free carboxylic acid (CAS 41270-74-0) and 1.8633 for the methyl ester (CAS 222991-37-9) . This represents an increase of +0.65 log units over the acid and +0.39 log units over the methyl ester. All values derived from the XLogP3 algorithm applied to neutral species.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.2534 (XLogP3) |
| Comparator Or Baseline | 5-Phenyl-1H-imidazole-2-carboxylic acid: LogP 1.6; Methyl 5-phenyl-1H-imidazole-2-carboxylate: LogP 1.8633 |
| Quantified Difference | ΔLogP +0.65 vs acid; +0.39 vs methyl ester |
| Conditions | Computed by XLogP3 (neutral species); data sourced from Chemsrc and Molaid chemical databases. |
Why This Matters
A higher LogP correlates with improved passive diffusion across lipid bilayers, making the ethyl ester the optimal choice for cell-based phenotypic assays and oral bioavailability studies where the carboxylic acid would be poorly permeable.
